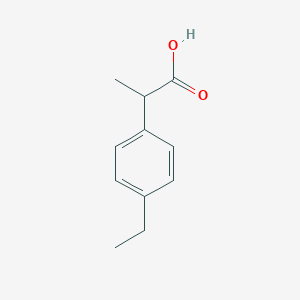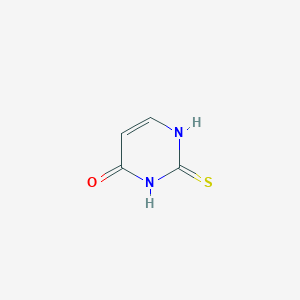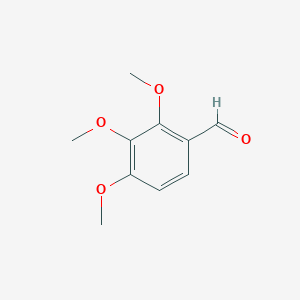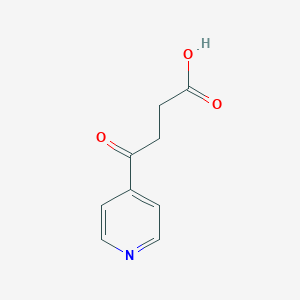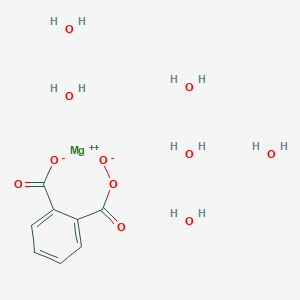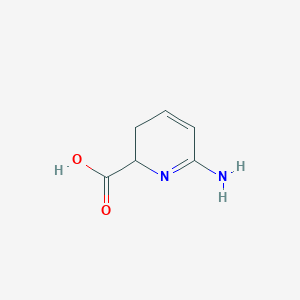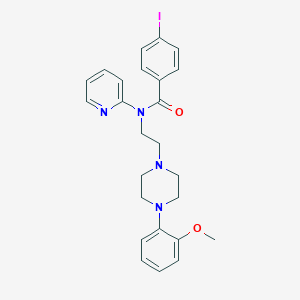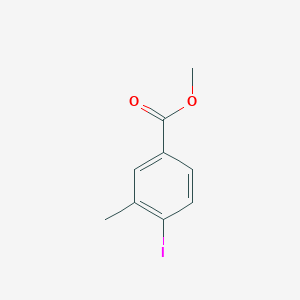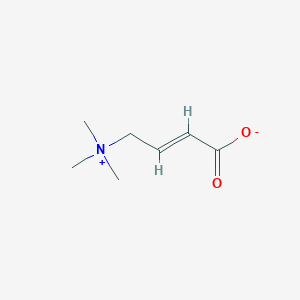
Crotonic acid betaine
Overview
Description
Crotonic acid betaine, also known as 4-(trimethylammonio)but-2-enoate, belongs to the class of organic compounds known as straight chain fatty acids . It is functionally related to a but-2-enoate and is a conjugate base of a 4-(trimethylammonio)but-2-enoic acid . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
Betaine can be synthesized endogenously via choline oxidation . A novel thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid .Molecular Structure Analysis
The structure of betaine is that of the amino acid glycine, with the difference being that the amino group is trimethylated . Crotonic acid is a short-chain unsaturated carboxylic acid described by the formula CH3CH=CHCO2H .Chemical Reactions Analysis
Betaine plays a pivotal role in numerous pathways, including the methionine cycle . It acts as a methyl donor during DNA methylation, resulting in a crucial organic molecule for biological processes of major importance for cells function .Physical And Chemical Properties Analysis
Betaine is an organic molecule and its structure is that of the amino acid glycine, with the difference being that the amino group is trimethylated . It belongs to the general family of osmolytes, since it is found to play an osmoprotective role during osmotic stress environmental conditions in bacterial, plant, and human cells .Scientific Research Applications
Biosynthesis of L-Carnitine
Crotonobetaine serves as a precursor for the biosynthesis of L-carnitine, an essential compound involved in fatty acid metabolism. Researchers have developed novel strategies to improve the bioconversion of L-carnitine from crotonobetaine. For instance, using the ionic liquid [Bmim]PF6 as a reaction medium, l-carnitine was biosynthesized through hydration of crotonobetaine under the action of carnitine dehydratase. The process involves the following steps:
- Intermittent Extraction : L-carnitine is extracted from the reaction system, enhancing the overall product yield. The molar yield of total L-carnitine can reach up to 87.2% after several extraction cycles .
Enantioselective Biotransformations
Crotonobetaine, along with other achiral precursors, undergoes highly regio- and enantioselective biotransformations. These reactions occur under mild conditions and yield valuable chiral compounds. For example, crotonobetaine can be converted into specific products with high selectivity .
Other Feasible Transformations
Due to its similar properties to crotonobetaine, L-carnitine can be transformed into other feasible compounds. However, specific applications beyond L-carnitine biosynthesis are less explored in the literature .
Mechanism of Action
Target of Action
Crotonobetaine primarily targets the enzyme carnitine dehydratase . This enzyme plays a crucial role in the biosynthesis of L-carnitine, a compound widely used in pharmaceutical, cosmetic, and food industries .
Mode of Action
Crotonobetaine interacts with its target, carnitine dehydratase, through a process known as hydration . In this process, L-carnitine is biosynthesized from crotonobetaine under the action of carnitine dehydratase . Furthermore, L-carnitine is transformed into palmitoyl-L-carnitine by lipase .
Biochemical Pathways
Crotonobetaine is involved in the carnitine metabolism and ABC transporters . The compound is transformed into L-carnitine through the action of carnitine dehydratase . This transformation is part of a reversible hydration reaction . The process also involves the conversion of L-carnitine into palmitoyl-L-carnitine by lipase .
Pharmacokinetics
It’s known that the compound is involved in carnitine metabolism, which suggests that it may share similar adme (absorption, distribution, metabolism, and excretion) properties with carnitine .
Result of Action
The action of crotonobetaine results in the biosynthesis of L-carnitine . This is significant because L-carnitine is a valuable compound with wide-ranging applications in various industries . The yield of L-carnitine from crotonobetaine can be quite high, with one study reporting a molar yield of total L-carnitine of 87.2% .
Action Environment
The action of crotonobetaine is influenced by environmental factors. For instance, the biotransformation of crotonobetaine into L-carnitine can continue even under aerobic conditions . This overcomes the main environmental restriction to carnitine metabolism expression . The use of specific reaction mediums, such as [Bmim]PF6 ionic liquid, can also enhance the biosynthesis of L-carnitine from crotonobetaine .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-4-(trimethylazaniumyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2,3)6-4-5-7(9)10/h4-5H,6H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYHPGUANSLONG-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C/C=C/C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crotonic acid betaine | |
CAS RN |
927-89-9, 6778-30-9 | |
| Record name | Crotonic acid betaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonobetaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006778309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CROTONOBETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9SA2P3K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Crotonobetaine acts as an intermediate in the bacterial metabolism of L-carnitine, a compound crucial for fatty acid transport. In bacteria like Escherichia coli, crotonobetaine is formed from L-carnitine by the enzyme L-carnitine dehydratase (CaiB) and is further converted to γ-butyrobetaine by crotonobetaine reductase (CaiA) under anaerobic conditions [, , , ].
ANone: Yes, under anaerobic conditions and in the absence of preferred electron acceptors, some bacteria utilize crotonobetaine as an electron acceptor in a process coupled to energy generation []. This highlights the metabolic flexibility of certain bacteria in utilizing crotonobetaine for energy production when other substrates are limited.
ANone: The molecular formula of crotonobetaine is C7H13NO2, and its molecular weight is 143.18 g/mol.
ANone: While specific spectroscopic data wasn't provided in the research, techniques like NMR and mass spectrometry are commonly used to characterize crotonobetaine and its derivatives, such as crotonobetainyl-CoA [, ]. These techniques provide information about the compound's structure, purity, and interactions with other molecules.
ANone: The research primarily focuses on the biological activity and metabolism of crotonobetaine within living organisms. Specific details regarding its stability under various environmental conditions like temperature, pH, or exposure to light are not extensively covered in these studies.
ANone: Crotonobetaine is not generally considered a catalyst. Instead, it acts as a substrate or intermediate in enzymatic reactions within the carnitine metabolism pathway.
ANone: While not extensively discussed, computational modeling techniques, such as molecular docking and dynamic simulations, can be valuable tools to study the interaction of crotonobetaine with enzymes like carnitine dehydratase (CaiB) and crotonobetaine reductase (CaiA) [, ]. These studies could provide insights into the binding affinities, reaction mechanisms, and potential inhibitors of these enzymes.
ANone: Structural modifications to crotonobetaine can significantly influence its interaction with enzymes and transporters involved in carnitine metabolism. For example, the reduction of the double bond in crotonobetaine to form γ-butyrobetaine dramatically reduces its affinity for the muscarinic cholinergic receptors []. Additionally, modifications to the carboxyl or trimethylammonium groups could alter its binding to enzymes like CaiB and CaiA, affecting its metabolic fate.
ANone: Specific SHE (Safety, Health, and Environment) regulations pertaining to crotonobetaine may vary depending on the intended application and geographical location. General principles of chemical safety, including proper handling, storage, and disposal, would apply.
ANone: Detailed pharmacokinetic data for crotonobetaine in humans is limited. Studies in animals suggest that it can be absorbed and metabolised. For example, in mice, oral administration of L-carnitine led to increased levels of crotonobetaine in the brain, suggesting its ability to cross the blood-brain barrier []. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion profile of crotonobetaine in different species.
ANone: Research on the pharmacodynamic effects of crotonobetaine is ongoing. In older adults, higher plasma crotonobetaine was associated with a higher risk of cognitive impairment and dementia []. This suggests a potential role of crotonobetaine in age-related cognitive decline, possibly through its influence on brain energy metabolism or inflammation.
ANone: While not explicitly mentioned, cell-based assays could be employed to study the effects of crotonobetaine on various cellular processes. For instance, researchers could investigate its impact on mitochondrial function, oxidative stress, or inflammatory pathways in relevant cell lines.
ANone: In a mouse model of accelerated senescence (SAMP8), crotonobetaine levels were elevated and associated with cognitive decline and peripheral insulin resistance []. Treatment with 3,3-dimethyl-1-butanol (DMB), an inhibitor of TMA production from choline, carnitine, and crotonobetaine, reversed these effects, suggesting a potential therapeutic target for age-related cognitive impairment.
ANone: The provided research does not delve into specific mechanisms of resistance to crotonobetaine, as it primarily focuses on its role in bacterial metabolism and potential implications in human health.
ANone: Comprehensive toxicological data for crotonobetaine is limited. Studies are ongoing to fully characterize its safety profile, particularly regarding long-term exposure and potential adverse effects.
ANone: Research on the use of crotonobetaine as a biomarker is in its early stages. Some studies suggest a potential link between elevated plasma crotonobetaine levels and an increased risk of cognitive impairment, dementia, and cardiovascular disease [, ]. Further research is needed to validate these findings and determine its clinical utility as a diagnostic or prognostic biomarker for these conditions.
ANone: Accurate measurement of crotonobetaine levels is crucial for understanding its biological roles. Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly employed to quantify crotonobetaine and its related metabolites in various biological samples, including plasma, serum, and tissues [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)
